![molecular formula C17H14Br2O2 B14137825 1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) CAS No. 4072-68-8](/img/structure/B14137825.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) is a synthetic organic compound characterized by its unique structure, which includes two bromoethanone groups attached to a methylenedi(phenylene) backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) typically involves the reaction of 4,4’-methylenedianiline with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity 1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one).
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethanone groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or ethers, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Reactions: Products include substituted ethanones with various functional groups.
Oxidation Products: Corresponding ketones.
Reduction Products: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the study of protein structures.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to form stable cross-linked networks.
Wirkmechanismus
The mechanism of action of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) involves its reactivity towards nucleophiles. The bromoethanone groups act as electrophilic centers, facilitating nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound serves as a versatile intermediate. The molecular targets and pathways involved depend on the specific application, such as the formation of cross-linked polymers or the synthesis of bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Methylenedi(4,1-phenylene)]bis(maleimide): Another compound with a similar backbone but different functional groups, used in the synthesis of thermosetting polymers.
1,1’-[Methylenedi(4,1-phenylene)]bis(2-chloroethan-1-one): Similar structure with chlorine atoms instead of bromine, exhibiting different reactivity and applications.
Uniqueness
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) is unique due to its specific reactivity profile, particularly its ability to undergo nucleophilic substitution reactions efficiently. This makes it a valuable intermediate in organic synthesis and materials science, where precise control over reactivity is essential.
Eigenschaften
CAS-Nummer |
4072-68-8 |
|---|---|
Molekularformel |
C17H14Br2O2 |
Molekulargewicht |
410.1 g/mol |
IUPAC-Name |
2-bromo-1-[4-[[4-(2-bromoacetyl)phenyl]methyl]phenyl]ethanone |
InChI |
InChI=1S/C17H14Br2O2/c18-10-16(20)14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17(21)11-19/h1-8H,9-11H2 |
InChI-Schlüssel |
DAMXONRKMFAAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)CBr)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
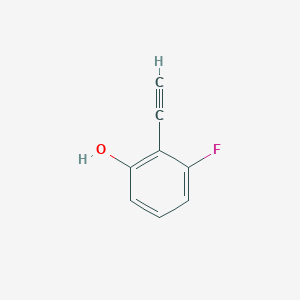
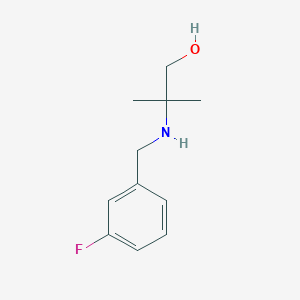
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
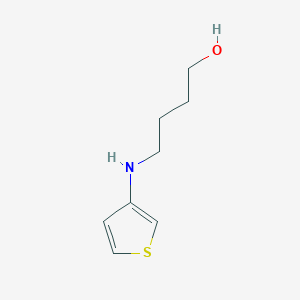
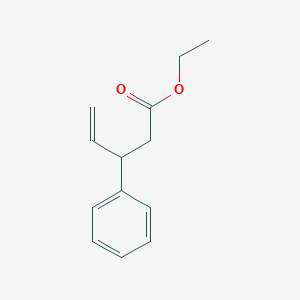
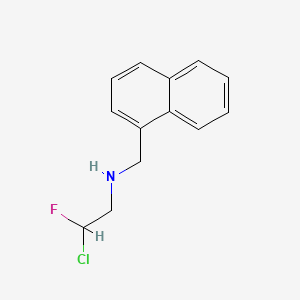
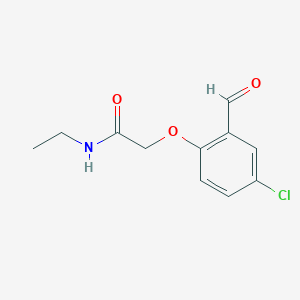
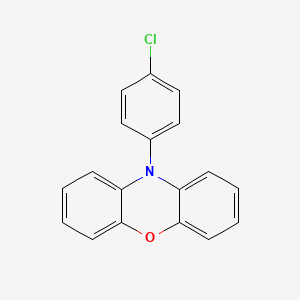
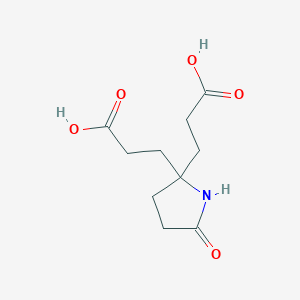
![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
